[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid
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Overview
Description
[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid: is a chemical compound with the molecular formula C7H14N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a methyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid typically involves the reaction of 4-methylpiperazine with ethyl bromoacetate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The intermediate ester is then hydrolyzed to yield the final acetic acid derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates. Its versatility allows for the production of a wide range of products, including polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
4-Methyl-1-piperazine acetic acid: Shares a similar piperazine structure but lacks the oxoethoxy group.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Contains a piperazine ring but is substituted with a pyrimidinyl group instead of an acetic acid moiety.
Uniqueness: The uniqueness of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid lies in its combination of the piperazine ring with the oxoethoxy acetic acid group. This structure imparts specific reactivity and biological activity, making it distinct from other piperazine derivatives .
Biological Activity
[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is a compound of increasing interest in biological research due to its potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The oxoethoxy and acetic acid groups enhance its reactivity and solubility, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can modulate enzyme activity, potentially serving as an inhibitor or activator in metabolic pathways. This modulation can lead to significant changes in cellular processes, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds featuring similar piperazine structures have shown activity against various bacterial strains, suggesting potential applications as antimicrobial agents .
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of this compound derivatives. These compounds may inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation .
Anticancer Activity
Preliminary studies suggest that some derivatives of this compound may possess anticancer properties. For example, related compounds have demonstrated significant cytotoxic effects on cancer cell lines, indicating that this compound could be explored further in cancer therapeutics .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Active against several bacterial strains | |
Anti-inflammatory | Inhibits inflammatory pathways | |
Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies
- Antimicrobial Study : A derivative of the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth in several strains. This suggests that modifications to the piperazine structure can enhance antimicrobial efficacy.
- Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines in cell cultures, indicating their potential use in inflammatory diseases.
- Cancer Therapeutics : A recent study evaluated the cytotoxicity of various derivatives on lung cancer cell lines (A549). The results showed promising IC50 values, suggesting strong anticancer potential that warrants further investigation into structure-activity relationships.
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-10-2-4-11(5-3-10)8(12)6-15-7-9(13)14/h2-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMHJYLCLDCGON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.